tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS No.:
Cat. No.: VC13524820
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O2 |
|---|---|
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3,(H2,12,13) |
| Standard InChI Key | BGPAUQFUQRYHED-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2N)C |
Introduction
Overview
tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound belonging to the pyrrolo[3,4-c]pyrazole family. This molecule is recognized for its potential applications in medicinal chemistry and organic synthesis as a building block for complex molecules. Its molecular formula is C11H18N4O2, and it has a molecular weight of 238.29 g/mol .
Key Identifiers:
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CAS Number: 1784048-63-0
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IUPAC Name: tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Structural Features
This compound features:
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A tert-butyl ester group, which provides steric hindrance and stability.
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A pyrrolo[3,4-c]pyrazole core, a bicyclic system combining pyrrole and pyrazole rings.
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A primary amino group (-NH2) at position 3, which enhances reactivity for further derivatization.
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A methyl substituent at position 1 of the pyrazole ring.
The structure makes it suitable for use in drug design due to its rigidity and functional groups that allow for targeted modifications.
Synthesis
The synthesis of tert-butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves:
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Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
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Introduction of the tert-butyl ester group via esterification.
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Functionalization with an amino group at position 3 and methylation at position 1.
These steps are typically carried out under controlled conditions to ensure high yield and purity.
Medicinal Chemistry
The pyrrolo[3,4-c]pyrazole scaffold is widely studied for its biological activities:
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Potential as an inhibitor of enzymes such as kinases or proteases.
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Use in drug discovery programs targeting cancer, inflammation, or infectious diseases.
Organic Synthesis
This compound serves as a versatile intermediate for constructing more complex heterocyclic systems.
Material Science
Its stability and functional groups make it a candidate for polymer science or as a precursor to functional materials.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are used:
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NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Detects functional groups like amines and esters.
Research Findings
Studies on related compounds suggest that derivatives of pyrrolo[3,4-c]pyrazoles exhibit:
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